

Chemical structure and properties of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-m-tolylthiazole-4-carboxylate

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Ethyl 2-m-tolylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-m-tolylthiazole-4-carboxylate, with the CAS Number 132089-33-9, is a heterocyclic compound belonging to the thiazole class.^[1] Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **Ethyl 2-m-tolylthiazole-4-carboxylate**, based on available data and established knowledge of related compounds. Due to the limited publicly available experimental data for this specific molecule, some information presented is inferred from closely related 2-aryl-thiazole-4-carboxylates.

Chemical Structure and Properties

Ethyl 2-m-tolylthiazole-4-carboxylate features a central thiazole ring substituted at the 2-position with a meta-tolyl group and at the 4-position with an ethyl carboxylate group. This substitution pattern is crucial for its potential biological and chemical activities.

Table 1: Physicochemical Properties of **Ethyl 2-m-tolylthiazole-4-carboxylate**

Property	Value	Source
CAS Number	132089-33-9	Parchem[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₂ S	Chem-Impex
Molecular Weight	247.32 g/mol	Chem-Impex
Appearance	Yellow Solid	Chem-Impex
Purity	≥ 96% (HPLC)	Chem-Impex
Storage Conditions	0-8 °C	Chem-Impex

Table 2: Predicted Spectroscopic and Physicochemical Data

Data Type	Predicted Value	Notes
^1H NMR	Signals expected for aromatic protons (tolyl group), thiazole proton, and ethyl ester protons.	Specific chemical shifts and coupling constants require experimental determination.
^{13}C NMR	Resonances anticipated for all unique carbon atoms in the tolyl, thiazole, and ethyl ester moieties.	Experimental data is needed for precise peak assignments.
Mass Spectrometry (MS)	Expected molecular ion peak (M^+) at $m/z \approx 247.32$.	Fragmentation patterns would provide further structural confirmation.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O (ester), C=N (thiazole), and aromatic C-H stretching.	Provides information on functional groups present.
LogP (Octanol-Water Partition Coefficient)	Predicted to be in the range of 3-4.	Indicates moderate lipophilicity, which can influence bioavailability.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-m-tolylthiazole-4-carboxylate** is not readily available in published literature, a plausible and widely used method is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α -haloketone.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize **Ethyl 2-m-tolylthiazole-4-carboxylate** from m-toluamide and ethyl bromopyruvate.

Materials:

- m-Toluamide
- Lawesson's Reagent or Phosphorus Pentasulfide (P_4S_{10})
- Ethyl bromopyruvate
- Ethanol (or another suitable solvent like DMF)
- Sodium bicarbonate (or another mild base)
- Dichloromethane (for extraction)
- Magnesium sulfate (for drying)
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

Step 1: Synthesis of m-Toluthioamide

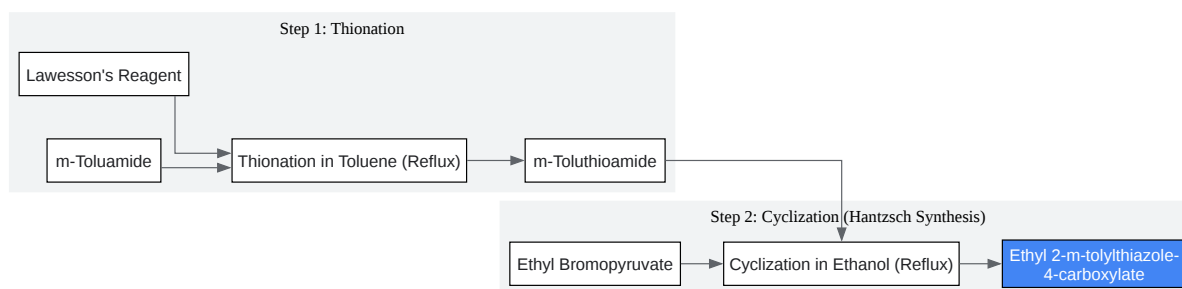
- In a round-bottom flask, dissolve m-toluamide in anhydrous toluene or another suitable high-boiling solvent.
- Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide to the solution.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude m-toluthioamide by recrystallization or column chromatography.

Step 2: Cyclization to form **Ethyl 2-m-tolylthiazole-4-carboxylate**

- Dissolve the purified m-toluthioamide in ethanol in a round-bottom flask.
- Add ethyl bromopyruvate (1.1 equivalents) to the solution.
- Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield **Ethyl 2-m-tolylthiazole-4-carboxylate** as a yellow solid.

Characterization:

The final product should be characterized by ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.



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Caption: Proposed workflow for the synthesis of **Ethyl 2-m-tolylthiazole-4-carboxylate**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **Ethyl 2-m-tolylthiazole-4-carboxylate** is not available, the 2-aryl-thiazole-4-carboxylate scaffold is a well-known pharmacophore with a broad range of biological activities.

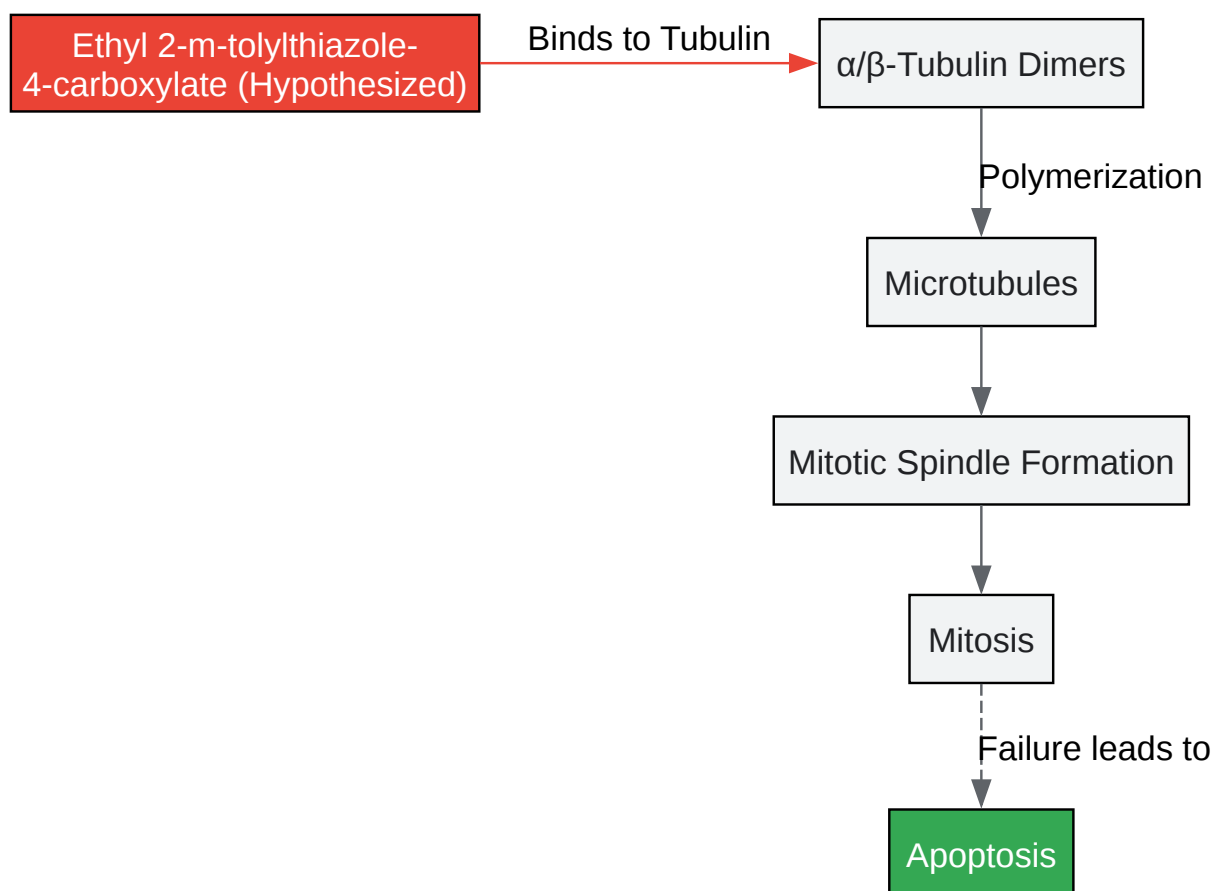
Potential Therapeutic Areas:

- **Anticancer:** Many thiazole derivatives have demonstrated potent anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.^[2]
- **Anti-inflammatory:** The thiazole ring is present in several anti-inflammatory drugs. The ability of these compounds to modulate inflammatory pathways makes them attractive for the development of new anti-inflammatory agents.

- **Antimicrobial:** Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential leads for the development of new antimicrobial agents.
- **Kinase Inhibition:** Substituted thiazoles have been developed as inhibitors of various kinases, which are crucial targets in cancer therapy. For example, some thiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

Given the prevalence of anticancer activity in this class of compounds, a likely mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.



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Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion

Ethyl 2-m-tolylthiazole-4-carboxylate is a molecule with significant potential in drug discovery and materials science, owing to its 2-aryl-thiazole-4-carboxylate core structure. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of closely related analogs. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications.

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